molecular formula C8H13NO2 B3317607 Ethyl 3-(cyclopropylamino)acrylate CAS No. 96568-08-0

Ethyl 3-(cyclopropylamino)acrylate

Cat. No.: B3317607
CAS No.: 96568-08-0
M. Wt: 155.19 g/mol
InChI Key: GCVNGUWEVLMYAJ-AATRIKPKSA-N
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Description

Ethyl 3-(cyclopropylamino)acrylate is an organic compound with the chemical formula C8H13NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in many organic solvents such as alcohols, ethers, and esters. It is commonly used as an intermediate in organic synthesis and has applications in the production of coatings and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(cyclopropylamino)acrylate can be synthesized through various chemical reactions. One common method involves the reaction of acryloyl chloride with cyclopropylamine under basic conditions. Another method involves the reaction of cyclopropylamine with ethyl propiolate in the presence of a solvent like dichloromethane and heating for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar methods as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the product. Safety measures are strictly followed due to the compound’s irritant nature and flammability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopropylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(cyclopropylamino)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopropylamino)acrylate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its effects are mediated through its interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Ethyl 3-(cyclopropylamino)acrylate can be compared with other similar compounds such as:

  • Ethyl 3-(cyclopropylamino)-2-propenoate
  • Ethyl (2Z)-3-(cyclopropylamino)acrylate

These compounds share similar chemical structures and properties but may differ in their reactivity and applications.

Properties

IUPAC Name

ethyl (E)-3-(cyclopropylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h5-7,9H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNGUWEVLMYAJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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